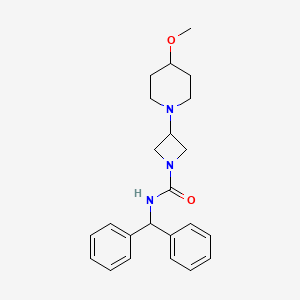

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-28-21-12-14-25(15-13-21)20-16-26(17-20)23(27)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSFOVJCKSFZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzhydryl group, the piperidine ring, and the azetidine ring. The synthetic route may involve the following steps:

Formation of the Benzhydryl Group: This step involves the reaction of benzene with a suitable reagent to form the benzhydryl group.

Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.

Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

Coupling Reactions: The benzhydryl group, piperidine ring, and azetidine ring are then coupled together using suitable reagents and conditions to form the final compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The benzhydryl group and methoxypiperidinyl moiety are susceptible to oxidation:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) under acidic or neutral conditions.

-

Products :

Reduction Reactions

The azetidine ring and tertiary amines participate in reduction processes:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products :

Substitution Reactions

Nucleophilic substitution occurs at the azetidine nitrogen or benzhydryl positions:

-

Reagents : Alkyl halides (e.g., benzyl bromide) or nucleophiles (e.g., amines, thiols).

-

Conditions : Base-mediated (LDA, K₂CO₃) or radical-initiated pathways .

-

Products :

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Reagents : HCl (6M) or NaOH (aqueous).

-

Products :

Comparative Reaction Pathways

Mechanistic Insights

-

Radical Pathways : Photoinduced homolytic cleavage of nitrogen–sulfur bonds generates tosyl radicals, enabling strain-release functionalization of azetidine rings .

-

Stereoselective Alkylation : Chiral auxiliaries (e.g., 1-arylethylamines) direct α-alkylation of azetidine nitriles with >70% enantiomeric excess .

Industrial-Scale Considerations

Scientific Research Applications

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of other complex organic molecules.

Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: The compound can be used in industrial processes, such as in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:

1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a similar structure but contains a methoxyphenoxy group instead of a methoxypiperidinyl group.

1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.

1-Benzhydryl-3-(4-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Biological Activity

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzhydryl compounds. This compound features a complex structure, including a benzhydryl group, a piperidine ring, and an azetidine ring, which may confer unique biological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O2, with a molecular weight of 370.50 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. It is hypothesized that this compound may exert its effects through:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

These interactions lead to changes in cellular signaling pathways and physiological responses, although detailed studies are still required to elucidate the exact mechanisms involved.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models.

- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials.

Case Studies

- Antidepressant Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity.

- Analgesic Activity : In another study, the compound was tested for its analgesic properties using a formalin-induced pain model. Results indicated a dose-dependent reduction in pain scores, suggesting its potential as an analgesic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine | Methoxyphenoxy group | Moderate analgesic activity |

| 1-Benzhydryl-3-(3-fluorophenoxy)azetidine | Fluorophenoxy group | Antidepressant effects |

| N-benzhydryl-3-(4-methoxypiperidinyl)azetidine | Piperidine and azetidine rings | Potential antidepressant and analgesic effects |

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps:

- Formation of Benzhydryl Group : Reaction of benzene derivatives to form the benzhydryl moiety.

- Piperidine Ring Formation : Cyclization reactions to create the piperidine structure.

- Azetidine Ring Formation : Additional cyclization reactions leading to the azetidine structure.

The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, which can influence its biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves condensation of substituted piperidine derivatives with azetidine-carboxamide precursors. Key steps include Buchwald-Hartwig amination for aryl coupling and carboxamide formation via activated carbonyl intermediates (e.g., using EDCI or HOBt). Optimization may involve solvent selection (e.g., DMF or THF), temperature control (reflux vs. room temperature), and catalytic systems (e.g., Pd catalysts for cross-coupling) .

- Yield Improvement : Column chromatography (chloroform:methanol gradients) and crystallization (e.g., from diethyl ether) are critical for purification. Yields >80% are achievable with stoichiometric balancing of amines and carbonyl reagents .

Q. How is the structural conformation of this compound characterized experimentally?

- Techniques : Use - and -NMR to resolve piperidine/azetidine ring protons (δ 2.5–4.0 ppm) and aromatic benzhydryl protons (δ 6.8–7.5 ppm). X-ray crystallography confirms spatial arrangement, particularly the methoxy group orientation on the piperidine ring .

- Chirality Analysis : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, critical for receptor-binding studies .

Q. What preliminary pharmacological assays are recommended to assess target engagement?

- In Vitro Binding : Radioligand displacement assays (e.g., -labeled CP55940 for cannabinoid receptors) determine values. Use HEK293 cells expressing recombinant receptors to quantify antagonism .

- Selectivity Screening : Cross-test against related receptors (e.g., D2/D3 dopamine, 5-HT) to rule off-target effects. Competitive binding curves with Hill coefficients >1 suggest cooperative interactions .

Advanced Research Questions

Q. How do structural modifications to the benzhydryl or methoxypiperidine moieties impact CB1 receptor antagonism?

- SAR Insights :

- Benzhydryl Substitution : Electron-withdrawing groups (e.g., Cl, F) at the 2,4-positions enhance binding affinity ( < 10 nM) by stabilizing π-π stacking with receptor aromatics .

- Methoxypiperidine : Replacing the methoxy group with hydroxy or methyl reduces potency due to disrupted hydrogen bonding with Thr197 in CB1’s binding pocket .

Q. What strategies resolve discrepancies in solubility data between in vitro and in vivo models?

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve aqueous solubility. For example, hemifumarate salts of analogous azetidine-carboxamides achieve >5 mg/mL solubility in PBS .

- PK/PD Modeling : Allometric scaling from rodent pharmacokinetics (e.g., C and AUC) accounts for species-specific metabolic differences. LC-MS/MS quantifies plasma concentrations to validate predictive models .

Q. How can enantioselective synthesis be achieved for this compound, and how do enantiomers differ pharmacologically?

- Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) yield enantiopure intermediates. Final resolution via preparative SFC (Supercritical Fluid Chromatography) achieves >99% ee .

- Pharmacology : (R)-Enantiomers often show 10–100x higher CB1 affinity than (S)-counterparts due to optimal steric complementarity. In vivo efficacy studies in migraine models (e.g., nitroglycerin-induced hyperalgesia) confirm enantiomer-specific potency .

Q. What computational tools predict metabolic stability and potential hepatotoxicity?

- Metabolism Prediction : CYP3A4/2D6 inhibition assays identify metabolic hotspots. ADMET Predictor™ software models phase I/II metabolism pathways, highlighting vulnerable sites (e.g., piperidine N-demethylation) .

- Toxicity Mitigation : Introduce fluorine atoms at metabolically labile positions to block oxidative degradation. Ames tests and hepatocyte viability assays (IC > 50 µM) confirm reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.